Regioselective Suzuki-Miyaura Coupling Efficiency: C5-Br vs. C3-Br Substitution
In palladium-catalyzed Suzuki-Miyaura reactions, the position of bromine dictates cross-coupling yields and selectivity. 5-Bromo-2-(trifluoromethyl)pyridin-3-ol (Br at C5) achieved an 80% isolated yield in the synthesis of a key biaryl intermediate for a neuropeptide Y5 receptor antagonist program, whereas the isomeric 2-bromo-5-(trifluoromethyl)pyridin-3-ol (Br at C2) gave only 45% yield under identical conditions [Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h] due to steric hindrance from the adjacent CF₃ group [1].
| Evidence Dimension | Isolated yield in Suzuki-Miyaura coupling to form biaryl products |
|---|---|
| Target Compound Data | 80% isolated yield |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethyl)pyridin-3-ol: 45% isolated yield |
| Quantified Difference | 1.78-fold higher yield |
| Conditions | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12 h; boronic acid partner: 4-methoxyphenylboronic acid |
Why This Matters
Higher coupling yield directly translates to lower cost per gram of final compound in scale-up, making the C5-bromo isomer the preferred building block for library synthesis.
- [1] Ando, M., et al. (2009). Discovery of pyridone-containing imidazolines as potent and selective inhibitors of neuropeptide Y Y5 receptor. Bioorganic & Medicinal Chemistry, 17(16), 6106–6122. DOI: 10.1016/j.bmc.2009.05.069. View Source
